molecular formula C15H11F2N3O3 B4780490 methyl 5-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate

methyl 5-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B4780490
M. Wt: 319.26 g/mol
InChI Key: UNJZDJWQWOFVPZ-UHFFFAOYSA-N
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Description

Methyl 5-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of methyl 5-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 5-amino-pyrazole derivatives with aryl aldehydes or arylidene malononitriles . The reaction conditions often include the use of microwave irradiation or conventional heating methods to achieve the desired product .

Chemical Reactions Analysis

Methyl 5-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes, thereby affecting cellular processes and exhibiting anticancer activity . The compound’s structure allows it to bind to active sites of enzymes, leading to inhibition and subsequent therapeutic effects.

Comparison with Similar Compounds

Methyl 5-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:

Properties

IUPAC Name

methyl 5-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O3/c1-22-14(21)12-8-11(19-13-6-7-18-20(12)13)9-2-4-10(5-3-9)23-15(16)17/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJZDJWQWOFVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=NN21)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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